molecular formula C9H11IN2O B14591788 4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide CAS No. 61360-23-4

4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide

Katalognummer: B14591788
CAS-Nummer: 61360-23-4
Molekulargewicht: 290.10 g/mol
InChI-Schlüssel: XLSWEBGRYXYTBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with an amino-oxopropenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with an appropriate amino-oxopropenyl precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyridinium derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Amino-3-oxoprop-1-en-1-yl)-1-methylpyridin-1-ium iodide is unique due to its pyridinium core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

61360-23-4

Molekularformel

C9H11IN2O

Molekulargewicht

290.10 g/mol

IUPAC-Name

3-(1-methylpyridin-1-ium-4-yl)prop-2-enamide;iodide

InChI

InChI=1S/C9H10N2O.HI/c1-11-6-4-8(5-7-11)2-3-9(10)12;/h2-7H,1H3,(H-,10,12);1H

InChI-Schlüssel

XLSWEBGRYXYTBQ-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=CC=C(C=C1)C=CC(=O)N.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.